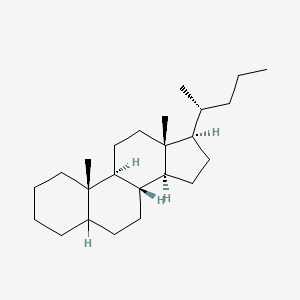
Oxime de 3-méthylbutanal
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of derivatives related to 3-Methylbutyraldehyde oxime involves various catalytic and enantioselective processes. For instance, the enantioselective Henry addition of methyl 4-nitrobutyrate to aldehydes using a Cu(II)-amino pyridine complex as a catalyst results in chiral building blocks that can be transformed into nonracemic chiral gamma-lactams and other derivatives (Blay, Hernandez‐Olmos, & Pedro, 2010). Another example includes the auto-oxidation of isobutyraldehyde in the presence of molecular oxygen, leading to substituted 1,3,4-oxadiazoles in moderate to excellent yields (Chauhan, Ravva, & Sen, 2019).
Molecular Structure Analysis
The molecular structure of 3-Methylbutyraldehyde oxime and its derivatives has been explored through various methods, including density functional theory (DFT) calculations. For example, the study of 3-nitroso-2,4-pentanedione, an oxime-acetylacetone, revealed insights into its structure, tautomerism, and intramolecular hydrogen bond through DFT calculations (Rakhshanipour, Jalali, Darugar, Eshghi, & Vakili, 2020).
Chemical Reactions and Properties
3-Methylbutyraldehyde oxime participates in various chemical reactions, such as oxime-nitrone isomerization and intramolecular cycloaddition, leading to the formation of isoxazolo[4,3-c]pyridine derivatives (Noguchi et al., 1999). These reactions showcase the compound's versatility and utility in synthesizing complex molecules.
Physical Properties Analysis
The synthesis and characterization of compounds related to 3-Methylbutyraldehyde oxime provide insights into their physical properties. For example, the synthesis of calcium 3-methyl-2-oxobutyrate through the reaction of isobutyraldehyde with diethyl oxalate under catalysis of sodium methoxide highlights the optimization of reaction conditions for achieving high yield and purity (Qian, 2009).
Chemical Properties Analysis
The chemical properties of 3-Methylbutyraldehyde oxime derivatives are influenced by their synthesis and reaction conditions. Studies on organocatalytic synthesis and the catalytic asymmetric Povarov reaction involving 3-methyl-2-vinylindoles demonstrate the compound's potential in creating chiral indole-derived tetrahydroquinolines with high yields and excellent diastereo- and enantioselectivities (Dai et al., 2016).
Applications De Recherche Scientifique
Réseaux Covalents Adaptables (RCA)
La chimie des oximes, y compris l'Oxime de 3-méthylbutanal, est apparue comme un outil polyvalent pour une large gamme d'applications. En particulier, la combinaison des oximes avec les esters et les uréthanes a permis la réalisation de Réseaux Covalents Adaptables (RCA) avec des propriétés dynamiques améliorées et réglables .
Échange Dynamique des Oximes
L'échange dynamique des oximes catalysé par l'acide est une application significative. Ce mécanisme est bien étayé par des études expérimentales et computationnelles, qui mettent en évidence l'importance de l'effet de substituant sur la cinétique de la réaction d'échange .
Fabrication de Matériaux Polymérisés Réticulés
Les groupes oxime, y compris l'this compound, peuvent être incorporés dans un matériau polymère réticulé. Ces polymères à base d'oximes peuvent être retraités sous catalyse acide tout en conservant leur intégrité structurale .
Antidotes pour l'Empoisonnement aux Organophosphates
Les réactivateurs courants à base d'oximes ou antidotes nerveux comprennent la pralidoxime, l'obidoxime, le HI-6, la trimédoxime et la méthoxime. Ces composés sont réputés pour leurs applications répandues comme antidotes aux organophosphates (OP) .
Synthèse de Médicaments
Les oximes, y compris l'this compound, sont utilisées comme intermédiaires pour la synthèse de plusieurs dérivés pharmacologiques .
Antibiotiques
Les céphalosporines sont des antibiotiques à base de β-lactame et servent d'outils largement reconnus dans la lutte contre les infections bactériennes. Les céphalosporines à base d'oximes sont apparues comme une classe importante de médicaments avec une efficacité améliorée et un large spectre d'activité antimicrobienne contre les agents pathogènes Gram-positifs et Gram-négatifs .
Synthèse d'Esters d'Oxime Mediée par la Lumière Visible
Une nouvelle réaction à trois composants médiée par la lumière visible pour la synthèse d'esters d'oxime a été rapportée. Des aldéhydes, de l'aniline et des esters de N-hydroxyphtalimide (NHPI) ont été utilisés comme substrats dans cette réaction à trois composants .
Mécanisme D'action
Target of Action
3-Methylbutyraldehyde oxime, also known as Butanal, 3-methyl-, oxime, (E)-, is a type of aliphatic aldoxime . Oximes are known to have significant roles as acetylcholinesterase reactivators . They have been reported with useful pharmaceutical properties, including compounds with antibacterial, anticancer, anti-arthritis, and anti-stroke activities . Many oximes are kinase inhibitors and have been shown to inhibit over 40 different kinases . Some oximes are inhibitors of lipoxygenase 5, human neutrophil elastase, and proteinase 3 .
Mode of Action
The oxime group contains two H-bond acceptors (nitrogen and oxygen atoms) and one H-bond donor (OH group), versus only one H-bond acceptor present in carbonyl groups . This feature, together with the high polarity of oxime groups, may lead to a significantly different mode of interaction with receptor binding sites compared to corresponding carbonyl compounds, despite small changes in the total size and shape of the compound .
Pharmacokinetics
The pharmacokinetics of oximes are generally influenced by their chemical structure, the route of administration, and the individual’s metabolic profile .
Result of Action
Given its potential as a kinase inhibitor, it may influence cell signaling pathways and potentially have anticancer and anti-inflammatory effects .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(NE)-N-(3-methylbutylidene)hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO/c1-5(2)3-4-6-7/h4-5,7H,3H2,1-2H3/b6-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAUPRNSQRRCCRR-GQCTYLIASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC=NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C/C=N/O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901031900 | |
| Record name | (E)-3-Methylbutyraldehyde oxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901031900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
626-90-4, 5775-74-6 | |
| Record name | 3-Methylbutyraldehyde oxime | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000626904 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butanal, 3-methyl-, oxime, (E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005775746 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (E)-3-Methylbutyraldehyde oxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901031900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methylbutyraldehyde oxime | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.974 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is unique about the presence of 3-Methylbutyraldehyde oxime in Herpetospermum pedunculosum?
A1: The study found both (Z)-3-Methylbutyraldehyde oxime and (E)-3-Methylbutyraldehyde oxime exclusively in the male buds of Herpetospermum pedunculosum []. This is particularly interesting because these compounds are typically associated with night-flowering plants []. While H. pedunculosum is not specifically classified as a night-flowering species, the presence of these compounds could suggest an ecological relationship with nocturnal pollinators or a specific role in the plant's reproductive strategy. This finding opens up avenues for further research into the pollination ecology and the potential role of volatile organic compounds like 3-Methylbutyraldehyde oxime in H. pedunculosum.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



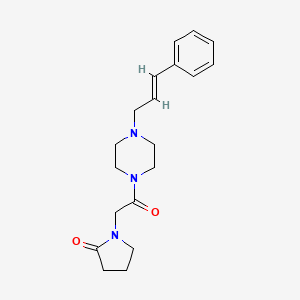
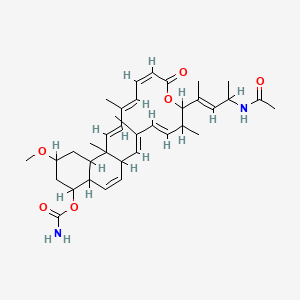
![Methyl (5Z,6S)-4-[2-[(2R,3R,4S,5R,6R)-2-[2-(3,4-dihydroxyphenyl)ethoxy]-5-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-6-(hydroxymethyl)-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-2-oxoethyl]-5-ethylidene-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate](/img/structure/B1240256.png)

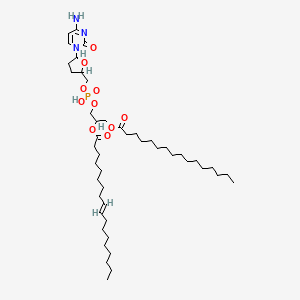
![[6-[5-acetyloxy-6-[[(14E)-7-acetyloxy-2-(acetyloxymethyl)-3-ethyl-8,12,16-trimethyl-5,13-dioxo-10-(2-oxoethyl)-4,17-dioxabicyclo[14.1.0]heptadec-14-en-9-yl]oxy]-4-(dimethylamino)-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 3-methylbutanoate](/img/structure/B1240260.png)

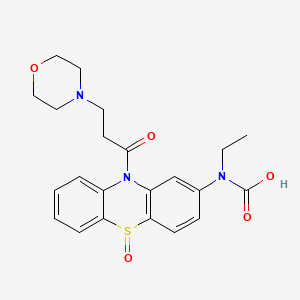
![(4Z,6Z,8Z,10Z)-3-(4-amino-3,5-dihydroxy-6-methyl-tetrahydropyran-2-yl)oxy-20,21,23,25,27-pentahydroxy-15-isopropyl-17-oxo-16,29-dioxabicyclo[23.3.1]nonacosa-4,6,8,10-tetraene-28-carboxylic acid](/img/structure/B1240265.png)
![1,7-bis[(E)-but-2-en-2-yl]-3,9-dihydroxy-4,10-dimethylbenzo[b][1,4]benzodioxepin-6-one](/img/structure/B1240268.png)
![N-[(3S,4R)-6-cyano-3-hydroxy-2,2-dimethyl-3,4-dihydrochromen-4-yl]-N-methylethanesulfonamide](/img/structure/B1240269.png)

